N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a tetrazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetrazole to Cyclohexyl Group: The tetrazole ring is then attached to a cyclohexylmethyl group through a nucleophilic substitution reaction.
Formation of the Acetamide: The final step involves the reaction of the intermediate with 2,4-dichlorophenyl acetic acid or its derivatives to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicine, this compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)acetamide: Lacks the tetrazole and cyclohexyl groups.
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: Lacks the dichlorophenyl group.
Uniqueness
The uniqueness of N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide lies in its combined structural features, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C16H19Cl2N5O |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H19Cl2N5O/c17-12-4-5-14(13(18)8-12)20-15(24)9-16(6-2-1-3-7-16)10-23-11-19-21-22-23/h4-5,8,11H,1-3,6-7,9-10H2,(H,20,24) |
InChI Key |
IWHRYSNLXXPFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)CN3C=NN=N3 |
Origin of Product |
United States |
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